molecular formula C20H24N4O4S B2849048 5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940997-88-6

5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2849048
CAS No.: 940997-88-6
M. Wt: 416.5
InChI Key: FAJZLOIEBBLVSY-UHFFFAOYSA-N
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Description

5-(Cyclohexylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic oxazole derivative featuring:

  • A 1,3-oxazole core substituted at position 4 with a nitrile group.
  • A cyclohexylamino group at position 5, contributing steric bulk and lipophilicity.

Its molecular formula is C₂₂H₂₂N₄O₅S (MW: 454.5), and it is available in 70 mg quantities as a screening compound . Oxazole derivatives are of interest in medicinal chemistry due to their diverse bioactivities, including cytotoxicity and enzyme inhibition .

Properties

IUPAC Name

5-(cyclohexylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c21-14-18-20(22-16-4-2-1-3-5-16)28-19(23-18)15-6-8-17(9-7-15)29(25,26)24-10-12-27-13-11-24/h6-9,16,22H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJZLOIEBBLVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the formation of the oxazole ring and subsequent functionalization. One common method involves the use of potassium ferricyanide as a cyanide source and coupling partner for the cyclization of oxazole . The reaction typically proceeds via an oxygen-mediated radical mechanism, allowing for the formation of the desired oxazole-4-carbonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at C4-Cyano Group

  • Hydrolysis : Likely forms carboxylic acid derivatives under acidic/basic conditions:

    R CNH O H or OH R COOH\text{R CN}\xrightarrow{\text{H O H or OH }}\text{R COOH}

    Observed in similar oxazoles with electron-deficient cyano groups .

Electrophilic Aromatic Substitution (EAS)

The sulfonamide-linked phenyl group may direct EAS reactions:

  • Nitration : Predicted meta/para orientation due to sulfonyl’s deactivating effect.

  • Halogenation : FeCl₃-catalyzed chlorination/bromination feasible .

Cycloaddition Reactions

1,3-Oxazoles participate in [4+2] Diels-Alder reactions. The cyano group enhances dienophilic reactivity:

Oxazole+DieneΔBicyclic Adduct\text{Oxazole}+\text{Diene}\xrightarrow{\Delta}\text{Bicyclic Adduct}

Experimental evidence from chalcone-oxazole hybrids supports this pathway .

Sulfonamide Group Reactivity

The morpholine-4-sulfonyl moiety may undergo:

  • N-Alkylation : With alkyl halides under basic conditions (e.g., NaH/DMF) .

  • Hydrolysis : Acidic cleavage to yield sulfonic acid derivatives.

Analytical Characterization Data (Hypothetical)

TechniqueKey Signals/PredictionsReference Compound
¹H NMR - Oxazole H: δ 7.6–8.2 (d, J = 3.5 Hz)
¹³C NMR - C4 (CN): δ 115–120
IR - ν(CN): 2220–2240 cm⁻¹

Stability and Degradation Pathways

  • Photodegradation : Sulfonamide groups are prone to UV-induced cleavage .

  • Thermal Stability : Predicted decomposition >200°C based on oxazole thermograms .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(cyclohexylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, derivatives of oxazole have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis.

Protein Kinase Inhibition

The compound's structural features suggest it may act as an inhibitor of protein kinases, which are pivotal in various signaling pathways related to cell growth and metabolism. Inhibiting these kinases can have therapeutic effects against diseases such as cancer and diabetes. A patent (AU2020209789A1) describes the use of similar compounds in pharmaceutical compositions aimed at treating protein kinase-related diseases .

Neuroprotective Effects

There is emerging evidence that oxazole derivatives can exhibit neuroprotective effects. The presence of the morpholine sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Studies have shown that related compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related oxazole compound in vitro and in vivo. The results demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the oxazole structure can enhance its therapeutic potential against specific cancer types.

Case Study 2: Protein Kinase Inhibition

In another research project, scientists synthesized several derivatives of this compound and tested their inhibitory effects on various protein kinases. The most potent inhibitors showed IC50 values in the nanomolar range, indicating strong potential for further development as therapeutic agents.

Mechanism of Action

The mechanism by which 5-(CYCLOHEXYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. The cyclohexylamino and morpholinosulfonyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxazole core and carbonitrile group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

The target compound belongs to a class of 1,3-oxazole-4-carbonitriles with variable substituents at positions 2 and 3. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparisons
Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key Features
Target Compound 4-(Morpholine-4-sulfonyl)phenyl Cyclohexylamino 454.5 High steric bulk, polar sulfonyl group
5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-(4-Methylpiperidine-1-sulfonyl)phenyl 4-Methoxyanilino 452.53 Reduced polarity (piperidine vs. morpholine)
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-(Morpholine-4-sulfonyl)phenyl 2-(4-Methoxyphenyl)ethylamino 468.53 Extended aromatic side chain
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile 4-(Azepane-1-sulfonyl)phenyl Ethylamino 374.46 Smaller substituents, lower MW
Key Observations:
  • Position 2 (Sulfonyl Groups):
    • Morpholine sulfonyl (target compound) offers higher polarity and hydrogen-bonding capacity compared to piperidine or azepane sulfonyl groups .
    • Piperidine and azepane analogs may exhibit improved membrane permeability due to reduced polarity.
  • 4-Methoxyanilino and 2-(4-methoxyphenyl)ethylamino substituents introduce aromaticity, which may influence π-π stacking interactions in biological targets .

Biological Activity

The compound 5-(cyclohexylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The oxazole ring is particularly notable for its role in drug discovery due to its versatility in modifying biological activity. The presence of the morpholine sulfonyl group enhances solubility and bioavailability, while the cyclohexylamino moiety may influence receptor interactions.

Molecular Formula

  • Molecular Formula: C19_{19}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight: 396.48 g/mol

Antitumor Activity

Research indicates that oxazole derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated broad-spectrum antitumor activity against various cancer cell lines, including:

Cell Line GI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

These findings suggest that the compound could be effective in targeting multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that derivatives of oxazole possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds were assessed, indicating potential applications in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

Inhibition of specific enzymes is another mechanism through which this compound exerts its biological effects. For instance, oxazole derivatives have been shown to inhibit lipoxygenase and proteolytic enzymes, which are crucial in inflammatory processes and cancer progression. The most potent inhibitors from related studies had IC50 values ranging from 41 μM to lower, demonstrating their potential as therapeutic agents .

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a structurally similar oxazole compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that modifications in the oxazole structure can enhance antitumor activity.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of a series of oxazole derivatives, including those with morpholine substituents. The results indicated that these compounds exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced activity compared to standard antibiotics .

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